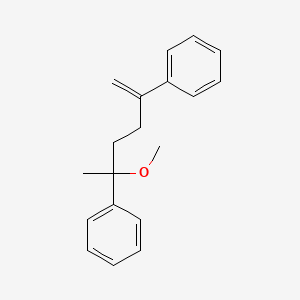
1,1'-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene: is an organic compound characterized by its unique structure, which includes a methoxy group attached to a hexene chain, flanked by two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hexene intermediates.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The methoxy group and the hexene chain play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,5-Hexadiene-1,6-diyl)dibenzene: Similar in structure but lacks the methoxy group.
1,1’-(Ethane-1,1-diyl)dibenzene: A simpler compound with an ethane backbone instead of a hexene chain.
1,1’-(2-Methylpropyl)dibenzene: Contains a methylpropyl group instead of a methoxyhexene chain.
Uniqueness
1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene is unique due to the presence of the methoxy group and the hexene chain, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
62785-39-1 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(2-methoxy-5-phenylhex-5-en-2-yl)benzene |
InChI |
InChI=1S/C19H22O/c1-16(17-10-6-4-7-11-17)14-15-19(2,20-3)18-12-8-5-9-13-18/h4-13H,1,14-15H2,2-3H3 |
Clé InChI |
JJQVNZDLZLBBNT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=C)C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


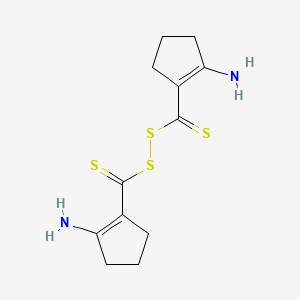
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
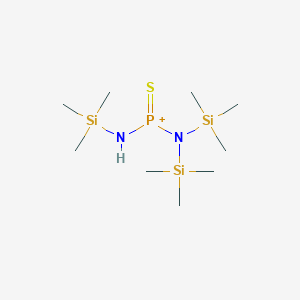



![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
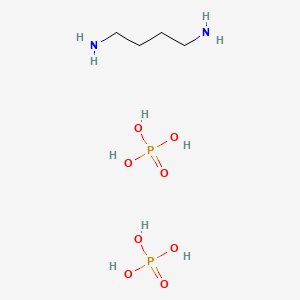
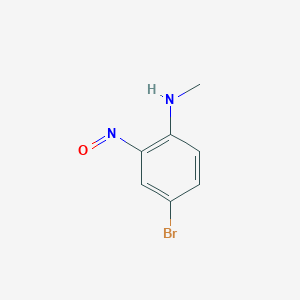

![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
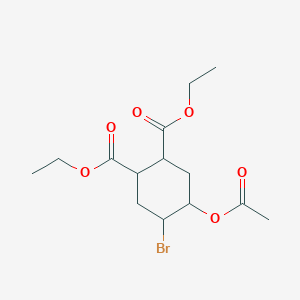
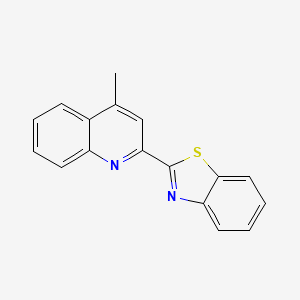
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
